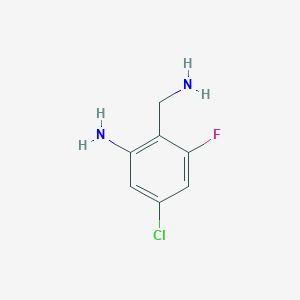
2-(Aminomethyl)-5-chloro-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-chloro-3-fluoroaniline is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chloro-3-fluoroaniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 5-chloro-3-fluoroaniline, with formaldehyde and a reducing agent like sodium borohydride to introduce the aminomethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-5-chloro-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-chloro-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Similar in structure but lacks the chlorine and fluorine atoms.
2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
Aminomethyl propanol: Features an alcohol group instead of an aniline structure
Uniqueness
2-(Aminomethyl)-5-chloro-3-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. These halogen atoms can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biologische Aktivität
2-(Aminomethyl)-5-chloro-3-fluoroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for drug development, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C7H8ClFN2 with a molecular weight of approximately 174.60 g/mol. The compound features an aniline structure with chlorine and fluorine substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.60 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving fluorinated anilines have shown enhanced activity against various bacterial strains, suggesting that the presence of fluorine may contribute to increased potency against pathogens .
Anticancer Properties
In vitro studies have demonstrated that derivatives of aniline compounds can exhibit antiproliferative effects on cancer cell lines. For example, compounds with structural similarities to this compound have shown IC₅₀ values in the low micromolar range against cancer cell lines such as HeLa and A549, indicating potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of chlorine and fluorine atoms may enhance the compound's ability to penetrate biological membranes or alter its binding affinity to target proteins .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various aniline derivatives against resistant strains of bacteria. The results showed that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Anticancer Activity : Another study focused on the antiproliferative effects of substituted anilines on cancer cell lines. The findings revealed that certain derivatives exhibited IC₅₀ values ranging from 0.75 μM to 1.02 μM against multiple cancer types, suggesting a promising avenue for further development in oncology .
Eigenschaften
Molekularformel |
C7H8ClFN2 |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-chloro-3-fluoroaniline |
InChI |
InChI=1S/C7H8ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2 |
InChI-Schlüssel |
DGKBZTOQDLXOKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)CN)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















